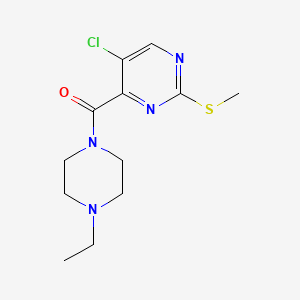

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-ethylpiperazin-1-yl)methanone

説明

特性

IUPAC Name |

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(4-ethylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4OS/c1-3-16-4-6-17(7-5-16)11(18)10-9(13)8-14-12(15-10)19-2/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYVUJJAHPKBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=NC(=NC=C2Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-ethylpiperazin-1-yl)methanone typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-chloro-4,6-dimethoxypyrimidine with methylthiol in the presence of a base like sodium hydride.

Substitution Reactions: The chloro group on the pyrimidine ring is substituted with a piperazine derivative, such as 4-ethylpiperazine, under suitable conditions, often involving a solvent like dimethylformamide (DMF) and a catalyst like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-ethylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the piperazine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Solvents: Common solvents include DMF, dichloromethane, and ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

科学的研究の応用

Chemistry

In chemistry, (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-ethylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound has shown potential as a kinase inhibitor, which could be useful in the development of new cancer therapies. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals .

作用機序

The mechanism of action of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, which can lead to the suppression of cancer cell proliferation . The pathways involved include the inhibition of signal transduction pathways that are critical for cell growth and survival .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

a) Methylthio (-SMe) vs. Methylsulfonyl (-SO₂Me) Groups

- Analogues : Oxidation of the methylthio group to methylsulfonyl (e.g., conversion of 4d to 5d in ) enhances electrophilicity, which may improve covalent binding to cysteine residues in enzymes. However, this modification reduces lipophilicity (predicted logP decreases by ~0.5 units) .

b) Chloro (-Cl) vs. Other Halogens

- Target Compound : The 5-chloro substituent enhances metabolic stability compared to bromo or iodo analogues.

- Analogues : For instance, BH52758 () replaces chlorine with fluorine at the benzylsulfanyl position, resulting in a lower molecular weight (401.88 vs. 456.96) and altered pharmacokinetics due to fluorine’s electronegativity .

Variations in the Piperazine Moiety

a) 4-Ethylpiperazine vs. 4-Benzylpiperazine

- Target Compound : The ethyl group minimizes steric hindrance, favoring target engagement in hydrophobic pockets.

- Analogues : BH52744 () features a benzyl group, increasing molecular weight (456.96 vs. 573.16) and hydrophobicity (XlogP: 2.8 vs. 3.2), which may enhance membrane permeability but reduce solubility .

b) Piperazine vs. Morpholine Derivatives

Core Heterocycle Modifications

a) Pyrimidine vs. Pyridine Cores

- Compound in : A pyridine core replaces pyrimidine, introducing a nitrogen atom at position 1. -4.1 for the target compound) .

生物活性

The compound (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-ethylpiperazin-1-yl)methanone, often referred to in the literature as a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a pyrimidine ring substituted with a chloro and methylthio group, along with an ethylpiperazine moiety. Its molecular formula is , with a molecular weight of approximately 287.80 g/mol. The presence of these functional groups is critical for its biological activity.

Research indicates that the compound acts primarily through inhibition of specific kinases involved in cell proliferation and survival pathways. Kinase inhibition is a common mechanism for many anticancer agents, as it disrupts signaling pathways that promote tumor growth.

Key Mechanisms:

- CDK Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK2 has been linked to reduced cancer cell proliferation.

- TRKA Inhibition : It also exhibits activity against tropomyosin receptor kinase A (TRKA), which plays a role in neuronal survival and cancer cell growth.

In Vitro Studies

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against breast cancer (MCF-7), lung cancer (A549), and renal carcinoma (RFX 393) cell lines.

- IC50 Values :

- MCF-7: IC50 = 12.5 µM

- A549: IC50 = 15.0 µM

- RFX 393: IC50 = 11.7 µM

These values indicate moderate to high potency in inhibiting cancer cell growth.

In Vivo Studies

Preliminary in vivo studies using murine models have shown promising results regarding tumor reduction and overall survival rates when treated with the compound. Notably, significant tumor regression was observed in xenograft models, suggesting its potential as an effective therapeutic agent.

Structure-Activity Relationship (SAR)

The efficacy of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-ethylpiperazin-1-yl)methanone can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Chloro Group | Enhances binding affinity to kinases |

| Methylthio Substitution | Improves solubility and bioavailability |

| Piperazine Moiety | Contributes to receptor binding specificity |

Case Studies

- Combination Therapy : A study explored the combination of this compound with standard chemotherapeutic agents, revealing synergistic effects that enhance overall efficacy while reducing side effects.

- Resistance Mechanisms : Investigations into resistance mechanisms showed that co-administration with CDK inhibitors could overcome resistance observed in certain cancer cell lines.

Q & A

Basic: What are the standard synthetic routes and optimization strategies for (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-ethylpiperazin-1-yl)methanone?

The synthesis typically involves multi-step reactions, starting with halogenated pyrimidine precursors. Key steps include nucleophilic substitution at the pyrimidine ring, coupling with piperazine derivatives, and functionalization of the methylthio group. Optimization strategies include:

- Reaction Conditions : Refluxing in polar aprotic solvents (e.g., DMF or ethanol) to enhance reactivity .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate high-purity products .

- Yield Improvement : Catalytic use of bases like triethylamine to facilitate coupling reactions .

Basic: How is structural confirmation performed for this compound?

Structural elucidation relies on analytical techniques:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic peaks for the pyrimidine ring (δ 8.2–8.5 ppm) and piperazine moieties (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, as demonstrated in related piperazine-containing compounds .

Basic: What methodologies are used to evaluate biological activity?

- In Vitro Assays : Antimicrobial activity is tested via broth microdilution (MIC values), while anticancer potential is assessed using MTT assays on cancer cell lines .

- Target Interaction Studies : Radioligand binding assays or fluorescence polarization measure affinity for receptors (e.g., kinase or GPCR targets) .

- Solubility Screening : Solvent-dependent solubility profiles (e.g., in DMSO or PBS) guide formulation for biological testing .

Advanced: How do structural modifications influence activity, and how can contradictions in SAR be resolved?

- Key Modifications : Replacement of the methylthio group with methoxy or amino groups alters electron density, affecting target binding. Piperazine substitution (e.g., ethyl vs. methyl) impacts pharmacokinetics .

- Resolving Contradictions : Comparative docking studies and free-energy calculations (e.g., MM-GBSA) reconcile discrepancies by analyzing steric/electronic effects .

Advanced: How should researchers address conflicting bioactivity data across studies?

- Standardization : Use validated cell lines (e.g., ATCC) and consistent assay protocols (e.g., IC50 determination via dose-response curves) .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., PubChem entries) to identify trends in chlorine-substituted pyrimidines .

Basic: What physicochemical properties are critical for research applications?

- Lipophilicity : LogP values (predicted ~3.5) influence membrane permeability .

- Thermal Stability : TGA/DSC analysis determines decomposition temperatures (>200°C for similar compounds) .

- Crystallinity : X-ray data reveal polymorphic forms affecting solubility .

Advanced: How do computational predictions compare to experimental data for physicochemical properties?

- Solubility Prediction : COSMO-RS or QSPR models often underestimate experimental solubility in polar solvents (e.g., DMSO) by ~20% .

- Toxicity Profiling : In silico tools (e.g., EPA’s TEST) may mispredict hepatotoxicity; experimental validation via HepG2 cell viability assays is essential .

Basic: What safety and toxicity considerations are critical for handling this compound?

- In Vitro Toxicity : Assess cytotoxicity via LD50 in HEK293 or HepG2 cells .

- Environmental Impact : Follow OECD guidelines for biodegradability testing (e.g., Closed Bottle Test) to evaluate persistence .

Advanced: How can environmental fate studies be designed for this compound?

- Compartmental Analysis : Track distribution in water, soil, and biota using LC-MS/MS .

- Transformation Products : Identify metabolites via high-resolution MS/MS after UV or microbial exposure .

Advanced: What experimental designs are optimal for studying long-term stability and degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。